1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene
Description
1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene is a synthetic aromatic compound featuring a 3,5-dimethoxybenzene core substituted with a 2-fluorosulfonyloxyphenyl group. This structure combines electron-donating methoxy groups with a highly reactive fluorosulfonyloxy moiety, making it a candidate for applications in medicinal chemistry and materials science. These analogs are pivotal in drug design (e.g., FGFR inhibitors ) and catalytic reactions .
Properties
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO5S/c1-18-11-7-10(8-12(9-11)19-2)13-5-3-4-6-14(13)20-21(15,16)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRCSAUFAMIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2OS(=O)(=O)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-formed phenyl ring. One common method is the reaction of 2-hydroxyphenyl-3,5-dimethoxybenzene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Sulfonamides and Sulfonates: Formed from nucleophilic substitution.
Coupled Products: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene depends on its specific application. In biological systems, it may act by modifying the activity of enzymes or receptors through covalent bonding or non-covalent interactions. The fluorosulfonyloxy group can serve as a reactive site for forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Key Observations:
Reactivity of Substituents :
- The bromomethyl derivative (CAS 6652-32-0) serves as a versatile intermediate for phosphonate and triazole synthesis via nucleophilic substitution or click chemistry .
- Fluorosulfonyloxy groups (hypothetical in the target compound) are expected to exhibit higher electrophilicity compared to bromo or phosphonate groups, enabling covalent binding in enzyme inhibition (e.g., akin to FGFR inhibitors ).
Stereoelectronic Effects: Methoxy groups at the 3,5-positions enhance electron density on the benzene ring, facilitating electrophilic aromatic substitution and stabilizing intermediates in catalytic cycles .
Thermal Stability :
- Derivatives with alkyl or alkenyl substituents (e.g., butenyloxy, hexyl) are typically liquids or low-melting solids (48–106°C), while halogenated or nitro-substituted analogs exhibit higher thermal stability .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H13FNO5S
- Molecular Weight : 303.30 g/mol
The compound features a fluorosulfonate group, which is known to enhance reactivity and biological interactions due to its electronegative fluorine atom and sulfonate moiety.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonate group can interact with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.
Biological Activities
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating potent anticancer properties.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be around 50 µg/mL for both strains, suggesting effective antibacterial properties.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | |
| Anticancer | HeLa | 20 µM | |
| Anticancer | A549 | 25 µM | |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
| Antimicrobial | Escherichia coli | 50 µg/mL |
Case Studies
- Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound. It was found that modifications in the methoxy groups significantly influenced cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy Study :
- Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of the compound against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
